molecular formula C15H13NO2 B046923 Ethyl 2-cyano-2-(naphthalen-1-yl)acetate CAS No. 13234-71-4

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate

Cat. No.: B046923
CAS No.: 13234-71-4
M. Wt: 239.27 g/mol
InChI Key: KKTUFQSUPDWXSB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a biochemical compound used in proteomics research The specific targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s possible that it interacts with its targets through direct acylation reactions , but more detailed studies are required to confirm this and to understand any resulting changes.

Biochemical Pathways

Given its use in proteomics research

Result of Action

As a biochemical used in proteomics research , it may have effects on protein structures or functions, but more research is needed to describe these effects in detail.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with naphthalene-1-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing efficient purification techniques such as recrystallization or chromatography .

Scientific Research Applications

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is utilized in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the naphthalene ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .

Biological Activity

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and synthetic organic chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula: C15_{15}H13_{13}NO2_2
  • Molecular Weight: 239.27 g/mol
  • CAS Number: 13234-71-4

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily through its interactions with cellular pathways involved in cancer proliferation and apoptosis.

1. Anticancer Activity:
Research indicates that compounds containing naphthalene moieties, such as this compound, can act as effective anticancer agents. They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

  • Cell Cycle Arrest: Studies reveal that naphthalene derivatives can induce cell cycle arrest at specific phases. For instance, one study demonstrated that treatment with a related naphthalene compound led to a significant decrease in the percentage of cells in the G1 phase while increasing those in the S phase, indicating effective cell cycle modulation .
  • Apoptosis Induction: The induction of apoptosis was confirmed through flow cytometry assays, which showed that naphthalene derivatives could trigger both early and late apoptosis in treated cells .

2. Cytotoxicity Evaluation:
The cytotoxic effects of this compound were evaluated using various cancer cell lines, including MDA-MB-231 (breast cancer) and others. The compound displayed significant cytotoxicity with IC50_{50} values indicating effective concentration ranges for therapeutic potential .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving naphthalene derivatives and cyanoacetic acid. Notably:

  • Cascade Reactions: A recent study highlighted a three-component cascade reaction involving ethyl cyanoacetate as a key reagent, leading to the formation of highly substituted tetrahydroquinolines from naphthalene derivatives . This method enhances yield and diastereoselectivity compared to traditional approaches.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Case Study 1: Anticancer Properties
In a study investigating the anticancer properties of naphthalene-substituted compounds, this compound was shown to significantly suppress tumor growth in vivo models. The results indicated that this compound could serve as a promising candidate for further development as an anticancer agent .

Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanisms behind the cytotoxic effects observed with naphthalene derivatives. It was found that these compounds could modulate reactive oxygen species (ROS) levels within cells, contributing to their pro-apoptotic effects .

Summary of Findings

Activity TypeObservationsReferences
Anticancer ActivityInduces apoptosis; inhibits cell proliferation
CytotoxicitySignificant effects on MDA-MB-231 cells
Synthesis MethodCascade reactions improve yield
Mechanism of ActionModulation of ROS levels

Properties

IUPAC Name

ethyl 2-cyano-2-naphthalen-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTUFQSUPDWXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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